
L-tryptophan
Overview
Description
L-Tryptophan (L-Trp) is an essential aromatic amino acid critical for protein biosynthesis and metabolic regulation in humans and animals. It serves as a precursor for key biomolecules, including serotonin, melatonin, and niacin, and is widely used in pharmaceuticals, food additives, and animal feed . Industrially, L-Trp is produced via microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum, which optimize carbon flux through the shikimate pathway while minimizing by-product formation . Annual global demand exceeds 50,000 tons, driven by its role in improving sleep quality, mood regulation, and nitrogen balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophan can be synthesized through various chemical methods. One common approach involves the use of indole and glycine as starting materials. The reaction typically requires a catalyst, such as a palladium complex, and proceeds under mild conditions to form tryptophan . Another method involves the use of indole-3-acetaldehyde and ammonia, which undergoes a condensation reaction to produce tryptophan .
Industrial Production Methods: Microbial fermentation is the most widely used method for industrial production of tryptophan. This process involves the use of genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, which are capable of overproducing tryptophan . The fermentation process is carried out in large bioreactors under controlled conditions, and the tryptophan is subsequently extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of tryptophan to form kynurenine, which is catalyzed by the enzyme tryptophan 2,3-dioxygenase . Tryptophan can also undergo reduction to form tryptamine, a reaction that is typically carried out using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Substitution: Tryptophan can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Kynurenine, formylkynurenine
Reduction: Tryptamine
Substitution: Halogenated tryptophan derivatives
Scientific Research Applications
Tryptophan has a wide range of applications in scientific research:
Mechanism of Action
Tryptophan exerts its effects through several mechanisms:
Serotonin Pathway: Tryptophan is hydroxylated by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin.
Kynurenine Pathway: Tryptophan is oxidized by tryptophan 2,3-dioxygenase to form formylkynurenine, which is then converted to kynurenine.
Melatonin Pathway: Serotonin is acetylated and then methylated to form melatonin, a hormone that regulates sleep-wake cycles.
Comparison with Similar Compounds
Structural Analogs of L-Tryptophan
Proteinogenic Amino Acids
- L-Tyrosine (L-Tyr): Shares a benzene ring structure but replaces L-Trp’s indole group with a phenolic hydroxyl. RNA aptamers bind both L-Trp and L-Tyr with similar affinity, though L-Tyr lacks the indole-mediated fluorescence and radical cation stability observed in L-Trp .
- L-Phenylalanine (L-Phe): A simpler aromatic amino acid without the indole or hydroxyl groups. L-Phe cannot serve as a serotonin precursor, limiting its neuroactive utility compared to L-Trp .
Functional Analogs and Metabolites
Neuroactive Metabolites
- 5-Hydroxytryptophan (5-HTP) : A direct precursor to serotonin, 5-HTP bypasses L-Trp’s rate-limiting hydroxylation step. Clinically, it is used for depression treatment but lacks L-Trp’s versatility in protein synthesis .
- Indole-3-Acetic Acid (IAA) : A plant hormone derived from L-Trp via bacterial metabolism. Azospirillum spp. convert L-Trp to IAA more efficiently than Bacillus spp., highlighting microbial specificity in functionalizing L-Trp .
Tryptophan Depletion and Substitutants
Tryptophan depletion in proteins can lead to tryptophan-to-phenylalanine substitutants , altering protein stability and function. This substitution is associated with metabolic disorders and reduced enzyme activity .
Stereoisomers: D-Tryptophan
- Bioactivity : D-Trp is inactive in biological systems (e.g., sperm chemotaxis in Haliotis rufescens) due to stereospecific receptor binding .
- Metabolic Incorporation : In Brassica plants, D-Trp is incorporated into phytoalexins (e.g., rapalexin A) at levels comparable to L-Trp, suggesting unique enzymatic flexibility in certain pathways .
Key Research Findings and Comparative Data
Biological Activity
L-Tryptophan (L-Trp) is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and neurotransmitter production. Its metabolism is complex and involves several pathways, primarily the serotonin and kynurenine pathways. This article explores the biological activity of this compound, highlighting its metabolic pathways, therapeutic potential, case studies, and relevant research findings.
Metabolic Pathways of this compound
This compound is metabolized through three primary pathways:
- Serotonin Pathway :
- Kynurenine Pathway :
- Indole Pathway :
Therapeutic Potential
This compound's metabolism has been implicated in various health conditions, making it a target for therapeutic interventions:
- Mood Disorders : Research indicates that L-Trp supplementation can alleviate symptoms of depression and anxiety by increasing serotonin levels in the brain. A systematic review found that L-Trp intake significantly improved mood in healthy individuals .
- Cancer Immunotherapy : IDO1, an enzyme involved in the kynurenine pathway, has been identified as a target for cancer immunotherapy. Inhibitors like epacadostat have shown promise in restoring T-cell activity by reducing IDO1 activity .
- Antimicrobial Activity : this compound exhibits antibiofilm properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa by disrupting quorum sensing mechanisms .
Case Study on Eosinophilia-Myalgia Syndrome (EMS)
A notable case study examined the association between this compound supplementation and EMS, a serious condition characterized by muscle pain and eosinophilia. The study found that impurities in L-Trp products were responsible for EMS outbreaks rather than L-Trp itself. This led to regulatory changes regarding its use .
Research Findings on Supplementation Effects
A systematic review analyzed multiple randomized controlled trials (RCTs) on L-Trp supplementation's effects on mood. The results indicated that doses ranging from 0.14 to 3 grams could effectively reduce negative feelings and enhance positive emotions in healthy adults .
Data Table: Summary of Biological Activities of this compound
Biological Activity | Mechanism | Health Implications |
---|---|---|
Serotonin Production | Precursor for serotonin synthesis | Mood regulation, anxiety reduction |
Immune Modulation | Inhibition of IDO1 | Cancer immunotherapy strategies |
Antimicrobial Activity | Inhibition of biofilm formation | Treatment of infections caused by biofilm-forming bacteria |
Neuroprotective Effects | Kynurenine metabolites' role | Potential benefits in neurodegenerative diseases |
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of L-tryptophan in biological samples using HPLC?
- Methodological Answer : For precise quantification, prepare a calibration curve using this compound standards (≥99% purity) across a concentration range relevant to your samples (e.g., 0.1–100 µM). Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (95:5 v/v), a flow rate of 1 mL/min, and UV detection at 280 nm. Include quality controls (blanks, replicates) and validate the method using R² > 0.99 for linearity .
Q. What statistical approaches are appropriate for analyzing the significance of this compound in factorial experiments?
- Methodological Answer : Apply ANOVA to identify significant variables (e.g., this compound concentration, root extract interactions). For example, in a Plackett-Burman design, variables with p < 0.05 (e.g., this compound’s p = 0.000 in IAA biosynthesis) indicate high significance. Use response surface methodology (RSM) to model non-linear interactions, ensuring adjusted R² > 0.85 and RMSE < 10% of the mean response .
Q. How should this compound solutions be prepared to minimize oxidation during storage?
- Methodological Answer : Dissolve this compound in degassed, pH-adjusted buffer (e.g., PBS at pH 7.4) under nitrogen atmosphere. Store aliquots at −80°C in amber vials to prevent light-induced degradation. Validate stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role in metabolite regulation across gender-specific studies?
- Methodological Answer : Stratify data by sex and use multivariate analysis (e.g., PCA or PLS-DA) to identify gender-specific metabolite correlations. For instance, in T2D studies, compare this compound levels in male vs. female cohorts using adjusted t-tests with Bonferroni correction, reporting effect sizes (e.g., Cohen’s d) to contextualize biological relevance .
Q. What experimental design optimizes this compound extraction from plant waste while minimizing confounding variables?
- Methodological Answer : Use a Box-Behnken design (BBD) with three factors (temperature, solvent composition, ultrasonic power) and 15 runs, including triplicate center points. Analyze via RSM to identify optimal UAE conditions (e.g., 50°C, 70% ethanol, 200 W power) and validate using RMSE < 8% .
Q. How can semi-rational enzyme engineering enhance the thermostability of tryptophan 2-monooxygenase (TMO)?
- Methodological Answer : Combine homology modeling (e.g., Rosetta) with site-saturation mutagenesis targeting flexible loop regions. Screen variants via thermal shift assays (ΔTm ≥ 5°C) and validate soluble expression in E. coli BL21(DE3). For example, mutations like G102A improve TMO’s half-life at 40°C by 3-fold .
Q. What strategies mitigate interference from contaminants like 1,1’-ethylidenebis[tryptophan] in this compound studies?
- Methodological Answer : Employ LC-MS with a C8 column and MRM mode (m/z 441 → 204 for the contaminant vs. m/z 205 → 146 for this compound). Use certified reference materials (purity >95%) and spike recovery tests (85–115%) to validate specificity .
Q. Methodological & Ethical Considerations
Q. How should researchers address ethical concerns in human trials involving this compound supplementation?
- Methodological Answer : Obtain IRB approval and informed consent, specifying exclusion criteria (e.g., serotonin syndrome history). Use double-blind, placebo-controlled designs with randomization (e.g., block randomization). Monitor adverse events via validated scales (e.g., HAM-D for mood) and report dropout rates .
Q. What protocols ensure reproducibility in this compound’s free radical scavenging assays?
- Methodological Answer : Standardize DPPH and ABTS radical solutions (absorbance 0.70 ± 0.02 at 517 nm and 734 nm, respectively). Use quercetin as a positive control and calculate IC₅₀ values via non-linear regression. Report reaction times (30 min for DPPH; 6 min for ABTS) and solvent effects (e.g., ethanol vs. methanol) .
Q. How do nanoparticle formulations of this compound improve bioavailability in neurological studies?
- Methodological Answer : Synthesize this compound-PLGA nanoparticles via emulsion-diffusion (size < 200 nm, PDI < 0.2). Validate encapsulation efficiency (>80%) via HPLC and assess in vivo efficacy using Morris water maze tests in Alzheimer’s models (e.g., Wistar rats), comparing latency reduction vs. free this compound .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Record name | L-TRYPTOPHAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | tryptophan | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tryptophan | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-82-7 | |
Record name | Poly(L-tryptophan) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27813-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5021419 | |
Record name | L-Tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-TRYPTOPHAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tryptophan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18463 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | L-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |
Record name | L-TRYPTOPHAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-Tryptophan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |
CAS No. |
73-22-3 | |
Record name | L-TRYPTOPHAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | L-Tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Tryptophan | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DUH1N11BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (L)-Tryptophan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |
Record name | L-TRYPTOPHAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21204 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Tryptophan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00150 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-Tryptophan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.